molecular formula C12H20ClNO2 B1493267 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one CAS No. 2098072-16-1

2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one

Cat. No. B1493267
CAS RN: 2098072-16-1
M. Wt: 245.74 g/mol
InChI Key: GVLVLJIPQVETNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one, also known as CHOB, is a synthetic organic compound which is used in various scientific research applications. It is a heterocyclic compound containing a nitrogen atom and a chlorine atom, and is classified as an oxazepinone. CHOB is a white crystalline solid with a melting point of 166-167°C. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including benzimidazole-tethered oxazepine hybrids, has been reported with good to excellent yields. These compounds, derived from N-alkylated benzimidazole carboxaldehydes, exhibit potential for applications in nonlinear optical (NLO) technologies due to their favorable electronic and structural properties. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analysis, have elucidated their charge distributions and molecular structures, further highlighting their utility in NLO applications (Almansour et al., 2016).

Antibacterial and Anticancer Agents

Benzoxepine-1,2,3-triazole hybrids have been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, displaying significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines, suggesting their potential as therapeutic agents (Kuntala et al., 2015).

Neuroleptic Agents

The synthesis of 1,5-benzothia/oxazepines as potential neuroleptic agents involves new compounds that have been evaluated for their neuroleptic activity. These synthesized compounds, confirmed by various spectroscopic methods, may contribute to the development of new treatments for neurological disorders (Bajaj et al., 2003).

Novel Fused Pentacyclic Systems

Research on dibenzo[d,e][1,4]diazepin derivatives led to the synthesis of novel fused pentacyclic systems. These compounds are notable for their unique structural features, which could have implications for developing new pharmaceuticals or materials with specialized properties (Ukhin et al., 2011).

Antioxidant Activity

Derivatives of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one have been synthesized and evaluated for their antioxidant activities. These compounds, bearing different amino acids, exhibited significant antioxidant activities, which vary based on the functional groups present. Such findings underscore their potential for developing new antioxidant therapies (Kumar et al., 2009).

Mechanism of Action

properties

IUPAC Name

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)12(15)14-6-7-16-8-10-4-2-3-5-11(10)14/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLVLJIPQVETNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC2C1CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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